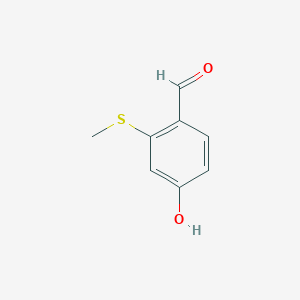

4-Hydroxy-2-(methylthio)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C8H8O2S |

|---|---|

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

4-hydroxy-2-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H8O2S/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 |

InChI-Schlüssel |

BHMYNJJCBDIVSE-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=CC(=C1)O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl and methylsulfanyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzaldehyde derivatives

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-(methylsulfanyl)benzaldehyde has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzaldehyde

- Structure : Lacks the methylthio group, featuring only a hydroxyl group at the 4-position.

- Applications : Widely used as an intermediate for synthesizing pharmaceuticals, including anticancer and antimicrobial agents . Studies report its role in inhibiting c-Myc/Max/DNA complex formation, relevant in cancer therapy .

- Key Difference : The absence of the methylthio group reduces sulfur-based reactivity and may limit its antiviral efficacy compared to methylthio-containing analogues.

4-Hydroxy-3-methoxybenzaldehyde

4-Hydroxy-3-(methylthio)benzaldehyde

- Structure : Isomeric to the target compound, with hydroxyl and methylthio groups at positions 4 and 3, respectively.

- Natural Occurrence : Identified in plant ecotypes (e.g., in Weinstein et al., 2022), suggesting a natural origin unlike the synthetic target compound .

- Key Difference : Substituent positioning affects molecular interactions; the 3-methylthio group may influence binding affinity in biological systems.

2-Methylvanillin (4-Hydroxy-3-methoxy-2-methylbenzaldehyde)

- Structure : Features a hydroxyl group (4-position), methoxy (3-position), and methyl group (2-position).

- Physicochemical Properties : Molecular formula C₉H₁₀O₃ (MW: 166.17) . The additional methyl group increases hydrophobicity compared to the target compound.

- Applications : Used in fragrance and food industries; structural complexity may limit synthetic accessibility.

Physicochemical Properties and Structural Data

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(methylthio)benzaldehyde, and how can reaction conditions be optimized?

The synthesis of 4-Hydroxy-2-(methylthio)benzaldehyde can be approached via electrophilic aromatic substitution or functional group interconversion. Key steps include:

- Retrosynthetic analysis : Identify precursor molecules such as 4-hydroxybenzaldehyde derivatives with methylthio groups introduced via nucleophilic substitution or Friedel-Crafts alkylation .

- Optimization : Control reaction temperature (e.g., 60–80°C for thiolation), use catalysts like BF₃·Et₂O for directing substituents, and monitor pH to avoid over-oxidation of the aldehyde group .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-Hydroxy-2-(methylthio)benzaldehyde?

- FTIR : Key peaks include the O–H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C–S vibrations (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 168 (C₈H₈O₂S) and fragments corresponding to loss of –CHO or –SCH₃ groups .

- NMR : ¹H NMR should show a singlet for the aldehyde proton (~9.8 ppm), aromatic protons in the 6.5–7.5 ppm range, and a methylthio (–SCH₃) triplet at ~2.5 ppm .

Q. How can chromatographic methods assess the purity of 4-Hydroxy-2-(methylthio)benzaldehyde?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time consistency and peak symmetry indicate purity .

- GC-MS : Confirm the absence of volatile byproducts (e.g., unreacted thiols or aldehydes) by comparing retention indices with reference libraries .

Advanced Research Questions

Q. How do computational models predict the electronic properties of 4-Hydroxy-2-(methylthio)benzaldehyde, and what discrepancies exist?

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV using B3LYP/6-311+G(d,p)) and charge distribution, showing electron-withdrawing effects of the –CHO and –SCH₃ groups .

- Discrepancies : Experimental UV-Vis spectra may show redshifted absorption maxima compared to theoretical values due to solvent effects or intermolecular hydrogen bonding not modeled in simulations .

Q. What challenges arise in determining the crystal structure of 4-Hydroxy-2-(methylthio)benzaldehyde via X-ray diffraction?

- Disorder : The methylthio group may exhibit rotational disorder, requiring constrained refinement in SHELXL .

- Hydrogen Bonding : The hydroxyl and aldehyde groups form intermolecular bonds, complicating unit cell packing analysis. Use high-resolution data (≤0.8 Å) and twin refinement for accurate modeling .

Q. How do substituent effects influence reaction mechanisms in catalytic oxidation studies?

- Epoxidation vs. Aldehyde Formation : The methylthio group may sterically hinder epoxidation pathways, favoring benzaldehyde derivatives over epoxides in reactions with Ce-MOF catalysts .

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates with analogues (e.g., 4-methoxybenzaldehyde). The –SCH₃ group’s electron-donating nature reduces electrophilicity, slowing oxidation .

Data Contradiction Analysis

- Spectral Assignments : Discrepancies in FTIR peak assignments for C–S vibrations (650–750 cm⁻¹) may arise from solvent interactions or matrix effects. Cross-validate with Raman spectroscopy .

- Synthetic Yields : Conflicting reports on yields (e.g., 60% vs. 85%) could stem from variations in catalyst purity or solvent drying methods. Replicate under inert atmospheres (N₂/Ar) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.